molecular formula C16H15BrN2O2S B11587914 (5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11587914
M. Wt: 379.3 g/mol
InChI Key: WZANXRMCVNQCMK-RAXLEYEMSA-N
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Description

The compound (5Z)-5-{[3-BROMO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. Its structure features a brominated phenyl group, a propynyl ether, and a sulfanylideneimidazolidinone core, making it a unique candidate for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-BROMO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-BROMO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated phenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-{[3-BROMO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (5Z)-5-{[3-BROMO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl group and the propynyl ether moiety may facilitate binding to specific sites, while the sulfanylideneimidazolidinone core could play a role in modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.

    Heparinoids: These compounds share some structural similarities but are primarily used for their anticoagulant properties.

    Ringer’s Lactate Solution: Although not structurally similar, it is used in medical applications like the compound .

Uniqueness

(5Z)-5-{[3-BROMO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15BrN2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H15BrN2O2S/c1-3-7-19-15(20)13(18-16(19)22)10-11-5-6-14(12(17)9-11)21-8-4-2/h2,5-6,9-10H,3,7-8H2,1H3,(H,18,22)/b13-10-

InChI Key

WZANXRMCVNQCMK-RAXLEYEMSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC#C)Br)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)Br)NC1=S

Origin of Product

United States

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